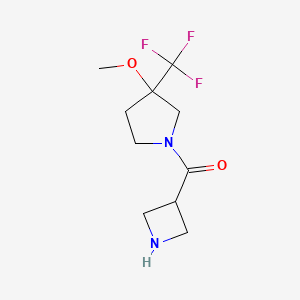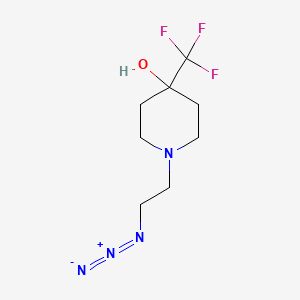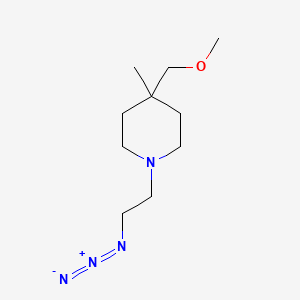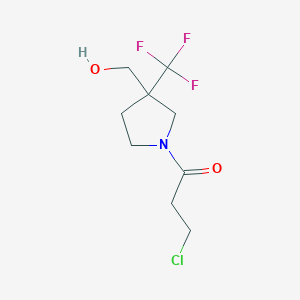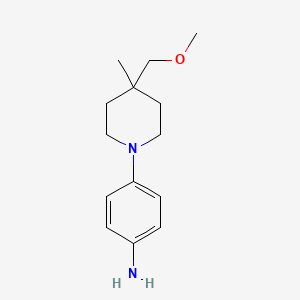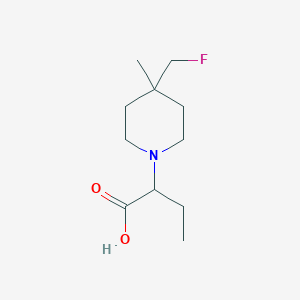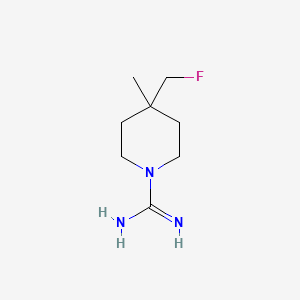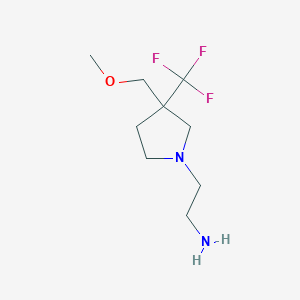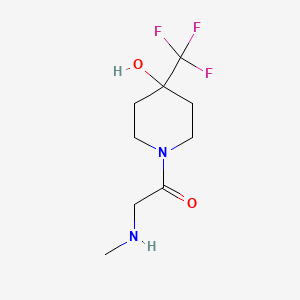
1-(2-Aminoethyl)-3-(trifluoromethyl)pyrrolidin-3-ol
Descripción general
Descripción
1-(2-Aminoethyl)-3-(trifluoromethyl)pyrrolidin-3-ol, also known as 2-AEP, is a cyclic amino alcohol that has been used for various scientific applications. This compound has a unique structure, which makes it useful for a variety of research applications. It is a versatile compound that has been used in a variety of synthetic and analytical methods, as well as in biochemical and physiological studies. The purpose of
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Research on trifluoromethyl-containing compounds, like the ones closely related to "1-(2-Aminoethyl)-3-(trifluoromethyl)pyrrolidin-3-ol," focuses on developing new synthetic routes and understanding their chemical properties. For instance, the simple and highly diastereoselective synthesis of trifluoromethyl-containing myosmines through the reaction between 2-(aminomethyl)pyridine and hexafluoro-2,4-pentanedione shows the importance of trifluoromethyl groups in synthetic chemistry for achieving high diastereoselectivity (Ohkura et al., 2003). Similarly, studies on the structural and vibrational properties of thiadiazol-pyrrolidin-2-ol derivatives emphasize the role of intramolecular OH⋯N hydrogen bonding in determining the conformational properties of these molecules (Laurella & Erben, 2016).
Molecular Interactions and Crystal Engineering
Research on heterocyclic compounds with aminoethyl and pyrrolidino substitutions highlights their utility in crystal engineering and the study of molecular interactions. For example, studies on bis-substituted dicyanoquinodimethanes with pyrrolidino and other heterocyclic moieties investigate their crystal structures, showcasing inter- and intramolecular hydrogen bonding that leads to supramolecular structures with strong fluorescence and potential applications in material science (Raghavaiah et al., 2016).
Biological and Medical Applications
The synthesis of functionalized trifluoromethyl-substituted pyrrolidines through organocatalytic processes demonstrates the potential of these compounds in developing new pharmaceuticals. Such methodologies allow for the creation of pyrrolidine derivatives with high stereoselectivity and functional diversity, showing promise for medical and biological applications (Zhi et al., 2016).
Material Science and Conductive Polymers
The role of pyrrolidin-3-ols and related compounds extends into material science, particularly in the synthesis of conductive polymers. Pyrrole derivatives are foundational in creating polypyrroles, which are highly stable, flexible films that exhibit electrical conductivity. This highlights the potential of such compounds in developing new materials with specific electronic properties (Anderson & Liu, 2000).
Propiedades
IUPAC Name |
1-(2-aminoethyl)-3-(trifluoromethyl)pyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F3N2O/c8-7(9,10)6(13)1-3-12(5-6)4-2-11/h13H,1-5,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWTVJOBCNWSWHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(C(F)(F)F)O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Aminoethyl)-3-(trifluoromethyl)pyrrolidin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



